molecular formula C8H14OS B6236255 1-cyclohexyl-2-sulfanylethan-1-one CAS No. 109570-97-0

1-cyclohexyl-2-sulfanylethan-1-one

Cat. No.: B6236255
CAS No.: 109570-97-0
M. Wt: 158.3
InChI Key:
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Description

1-Cyclohexyl-2-sulfanylethan-1-one is an organic compound characterized by a cyclohexyl group attached to a sulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2-sulfanylethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-chloroethanethioate. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the reactivity of the Grignard reagent.

Another method involves the use of cyclohexylamine and 2-chloroethanethioate in the presence of a base such as sodium hydride. This reaction also requires an inert atmosphere and anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-sulfanylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding alcohol or thiol, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives. Reagents such as alkyl halides or amines can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether or tetrahydrofuran, low temperatures.

    Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide, moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted ethanones and thioethers.

Scientific Research Applications

1-Cyclohexyl-2-sulfanylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates. It may also serve as a model compound for studying the metabolism of thioethers.

    Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It may be explored for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-sulfanylethan-1-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the cyclohexyl and sulfanyl groups, respectively. These effects can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathway and outcome.

In biological systems, the compound may interact with enzymes or receptors through its sulfur and carbonyl groups. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Cyclohexyl-2-sulfanylethan-1-one can be compared with other similar compounds such as:

    1-Cyclohexyl-2-hydroxyethan-1-one: This compound has a hydroxyl group instead of a sulfanyl group. It is less reactive in oxidation reactions but may have different biological activities.

    1-Cyclohexyl-2-methoxyethan-1-one: The methoxy group provides different electronic properties, affecting the compound’s reactivity and solubility.

    1-Cyclohexyl-2-ethanone: Lacks the sulfur atom, making it less versatile in certain chemical reactions but potentially more stable.

The uniqueness of this compound lies in its combination of a cyclohexyl group with a sulfanyl ethanone moiety, which imparts distinct chemical and physical properties that can be exploited in various applications.

Properties

CAS No.

109570-97-0

Molecular Formula

C8H14OS

Molecular Weight

158.3

Purity

95

Origin of Product

United States

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